1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Overview
Description
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is an organic compound that features both an imidazole ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can be synthesized through a multi-step process involving the formation of the imidazole ring and subsequent attachment of the ethylphenyl group. One common method involves the condensation of 4-ethylbenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by reduction and functionalization to introduce the ethan-1-ol group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanone.
Reduction: Formation of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The ethylphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can be compared with similar compounds such as:
1-(4-methylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)propan-1-ol: Similar structure but with a propan-1-ol group instead of an ethan-1-ol group.
Uniqueness: The presence of the ethyl group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs. The combination of the imidazole ring and the ethylphenyl group provides unique properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-4-6-11(7-5-10)13(2,16)12-14-8-9-15-12/h4-9,16H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDXXRQJJEYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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